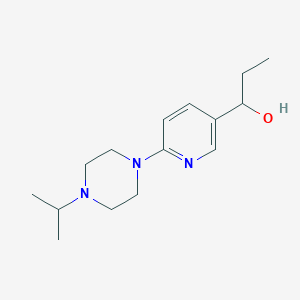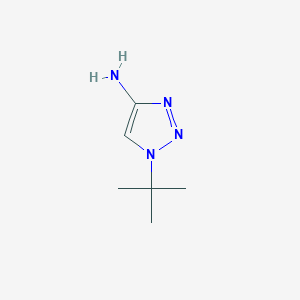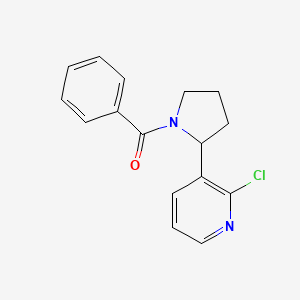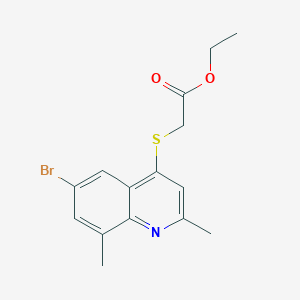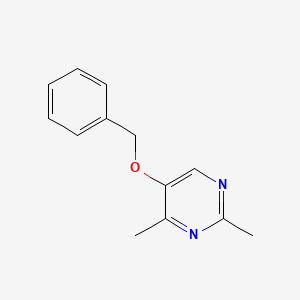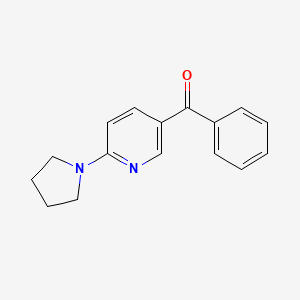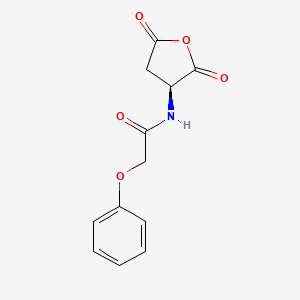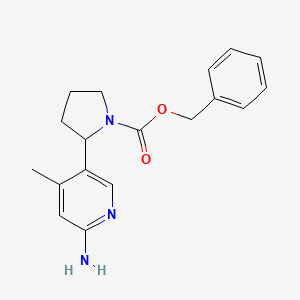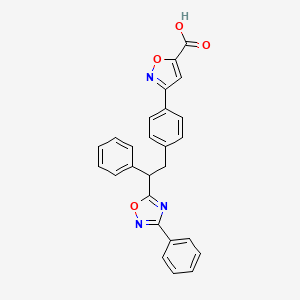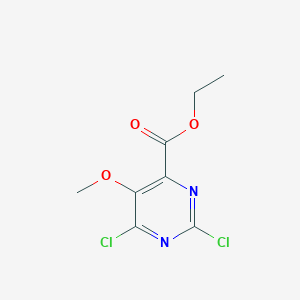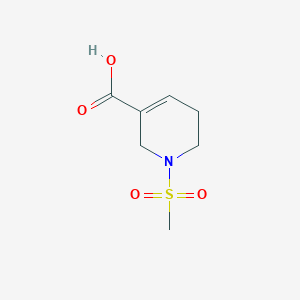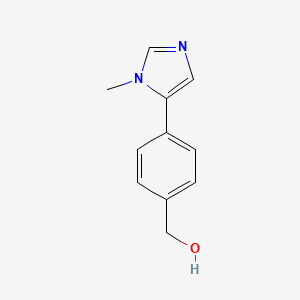
(4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol is an organic compound that features an imidazole ring substituted with a phenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol typically involves the reaction of 1-methyl-1H-imidazole with a phenylmethanol derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction, followed by the addition of formaldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
(4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and functional materials
Mechanism of Action
The mechanism of action of (4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1H-imidazol-4-yl)methanol: Similar structure but with different substitution patterns.
1-Methyl-1H-imidazole-4-methanol: Another imidazole derivative with a methanol group.
Uniqueness
(4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring with a phenyl group and a methanol group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
[4-(3-methylimidazol-4-yl)phenyl]methanol |
InChI |
InChI=1S/C11H12N2O/c1-13-8-12-6-11(13)10-4-2-9(7-14)3-5-10/h2-6,8,14H,7H2,1H3 |
InChI Key |
TXLWFLWTMHAKRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
